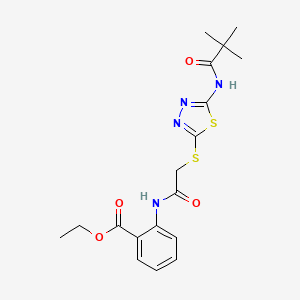

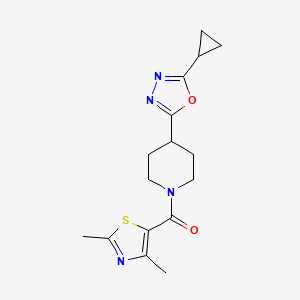

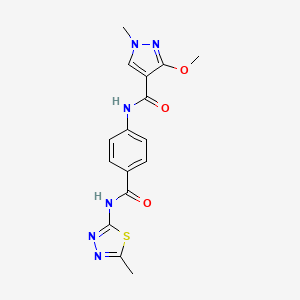

![molecular formula C17H17BrN4O B2581987 9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-07-2](/img/structure/B2581987.png)

9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a type of heterocyclic compound . It is part of a broader class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction of bis-aldehydes with 5-amino-1,2,4-triazole and dimedone under microwave irradiation as well as under conventional heating . The reactions were carried out in the absence as well as in the presence of ZnO nanoparticles as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of this compound has been studied using DFT calculations as well as 2D-HMBC spectroscopy . The structure of the compound was confirmed by 1H NMR spectroscopy .Chemical Reactions Analysis

The compound is synthesized via a multicomponent reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . The use of acetic acid as a reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

9-(4-Bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound that has been synthesized through various chemical reactions involving heterocyclic compounds. One study details the synthesis of similar compounds, highlighting reactions of 3-amino-1,2,4-triazole with arylidene derivatives, leading to the formation of related triazoloquinazolinones (Lipson et al., 2003). Another research demonstrates a three-component condensation process involving 3,4,5-triamino-1,2,4-triazole, aromatic aldehydes, and dimedone or cyclohexanone, leading to the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones (Lipson et al., 2006).

Pharmacological Applications

While specific studies on this compound are limited, research on related compounds shows potential pharmacological applications. For instance, a study synthesized a series of triazolo[5,1-b]quinazolin-9-ones and evaluated them for in vivo antihypertensive activity, suggesting the therapeutic potential of such compounds (Alagarsamy & Pathak, 2007). Another research focused on the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exploring their potential as H1-antihistaminic agents (Alagarsamy et al., 2008).

Potential Applications in Material Science

While not directly related to the exact compound, research on similar heterocyclic compounds hints at their potential applications in material science. For instance, studies involving the synthesis of tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones under various conditions indicate the adaptability and versatility of these compounds, which could be important in developing new materials or chemical processes (Shaabani et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .

Mode of Action

It is synthesized through a three-component reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Similar compounds have been known to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUNBXYBUMMNBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

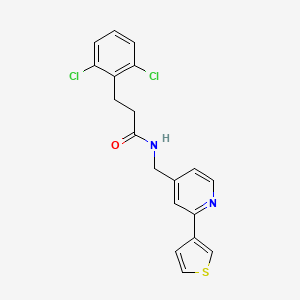

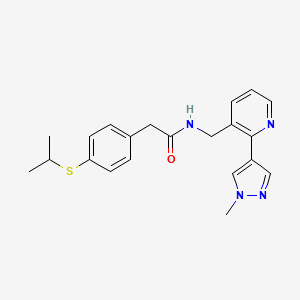

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

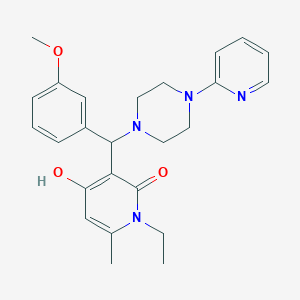

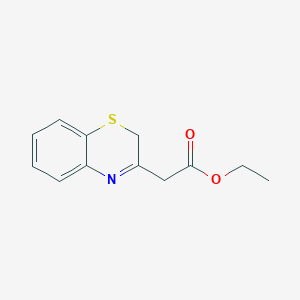

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

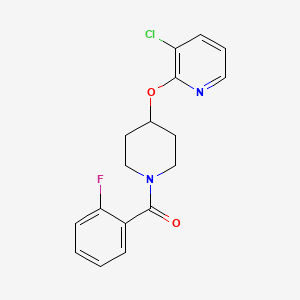

![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)